molecular formula C20H32O4 B1624087 (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid CAS No. 80234-67-9

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

Cat. No.: B1624087
CAS No.: 80234-67-9
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is a polyunsaturated fatty acid derivative. It is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. These compounds play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroperoxide groups at specific positions on the fatty acid chain. The hydroperoxides are then reduced to hydroxyl groups, yielding the final product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the oxidation and reduction steps. These methods can offer higher yields and more sustainable production compared to traditional chemical synthesis.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various oxo-derivatives.

    Reduction: The hydroperoxide intermediates in its synthesis can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Enzymes like lipoxygenases, or chemical oxidants such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Acid chlorides or alcohols in the presence of a base.

Major Products:

    Oxo-derivatives: Formed through further oxidation.

    Esters and Ethers: Formed through substitution reactions involving the hydroxyl groups.

Scientific Research Applications

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions of polyunsaturated fatty acids.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases and conditions involving oxidative stress.

    Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It can modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. By binding to these enzymes, it can influence the production of other eicosanoids, thereby regulating inflammation and immune responses.

Comparison with Similar Compounds

  • (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (arachidonic acid)
  • (5S,6R)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
  • (12S,15S)-12,15-dihydroxyicosa-5,8,10,14-tetraenoic acid

Comparison: (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is unique due to its specific hydroxylation pattern, which confers distinct biological activities compared to other eicosanoids. Its dual hydroxyl groups at positions 8 and 15 allow it to interact differently with enzymes and receptors, leading to unique regulatory effects on inflammation and cell signaling pathways.

Properties

IUPAC Name

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=CC=CC=C[C@@H](CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425010
Record name AC1O7M0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80234-67-9
Record name AC1O7M0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Reactant of Route 2
Reactant of Route 2
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Reactant of Route 3
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Reactant of Route 4
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Reactant of Route 5
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Reactant of Route 6
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.